D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate
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Overview
Description
D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate is a chemical compound with the molecular formula C21H20O7 It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of acetate and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate typically involves the protection of hydroxyl groups and subsequent functionalization. One common method involves the acetylation of D-erythro-Pentofuranose followed by benzoylation. The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate or benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate involves its interaction with specific molecular targets. The acetate and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate: This compound has similar structural features but includes difluoro and methanesulfonate groups.
α-D-erythro-Pentofuranose-2-deoxy-2,2-difluoro-3,5-dibenzoate: Another similar compound with difluoro groups.
Uniqueness
D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate is unique due to its specific combination of acetate and benzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(5-acetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAPNNOKHRHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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